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Compound of Interest

Compound Name: VT-105

Cat. No.: B12370166 Get Quote

An examination of the investigational drug landscape reveals that the designation "VT-105" is

ambiguous, referring to several distinct therapeutic candidates. This guide clarifies the

identities of these compounds and provides an in-depth technical analysis of the structure-

activity relationship (SAR) for the most likely candidate for such an evaluation: ACP-105, a

nonsteroidal selective androgen receptor modulator (SARM). For other agents sharing this

designation, their mechanisms of action are described to explain why a traditional SAR

analysis is not applicable.

This guide is intended for researchers, scientists, and drug development professionals, offering

a centralized resource of quantitative data, experimental methodologies, and pathway

visualizations to support ongoing research and development efforts.

Clarification of "VT-105" Designations
Initial research indicates that "VT-105" or similar nomenclature has been associated with at

least five different investigational drugs, each with a unique molecular structure and

mechanism of action. It is crucial to distinguish between these entities to accurately interpret

scientific and clinical data.

ACP-105: A small molecule, nonsteroidal selective androgen receptor modulator (SARM).

Due to its nature as a small molecule with a developed series of analogs, it is the primary

focus of this structure-activity relationship guide.
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TRC105 (Carotuximab): A chimeric monoclonal antibody that targets CD105 (endoglin), a

protein involved in angiogenesis. As a large biologic, its therapeutic activity is dictated by its

binding to a specific epitope on its target protein, not by the incremental structural changes

characteristic of small-molecule SAR studies.

VT-1021: A cyclic pentapeptide that stimulates the expression of thrombospondin-1 (TSP-1),

a protein with anti-angiogenic and immunomodulatory effects. While a peptide, its SAR

would be explored through amino acid substitutions rather than the typical functional group

modifications of small molecules.

MB-105: A CD5-targeted Chimeric Antigen Receptor (CAR) T-cell therapy. This is a cell-

based immunotherapy where a patient's T-cells are genetically engineered to recognize and

attack cancer cells. Its efficacy is dependent on cellular and genetic engineering, not small-

molecule SAR.

DLX105: A single-chain anti-TNF-α antibody. Similar to TRC105, this is a biologic agent, and

its activity is not amenable to a traditional small-molecule SAR analysis.

Given the user's request for an in-depth technical guide on the "core" structure-activity

relationship, the remainder of this document will focus on ACP-105.

In-Depth Technical Guide: The Structure-Activity
Relationship of ACP-105
ACP-105 is a potent and selective androgen receptor modulator that was discovered through a

high-throughput screening campaign and subsequent medicinal chemistry optimization. The

primary public disclosure of its SAR is found in the Journal of Medicinal Chemistry publication,

"Synthesis, Structure-Activity Relationships, and Characterization of Novel Nonsteroidal and

Selective Androgen Receptor Modulators."[1]

Data Presentation: Quantitative Structure-Activity
Relationship of ACP-105 Analogs
The following table summarizes the quantitative data for key ACP-105 analogs as reported in

the primary literature. The data is derived from a Receptor Selection and Amplification
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Technology (R-SAT) assay, which measures the agonist activity of compounds at the androgen

receptor (AR).

Compound Structure AR Activity (pEC50) Notes

Lead Compound
(Structure not publicly

available)
(Not specified)

Identified from a high-

throughput screen.

Tropanol Derivative

(2)

(Structure not publicly

available)
7.9

A key intermediate

demonstrating the

importance of the

tropanol scaffold.

exo-methyl Tropanol

(9a)

(Structure not publicly

available)
8.7

Approximately 10-fold

more potent than the

tropanol derivative (2),

highlighting the

beneficial effect of the

exo-methyl group.

ACP-105 (1)

2-chloro-4-(3-hydroxy-

3-methyl-8-

azabicyclo[3.2.1]octan

-8-yl)-3-

methylbenzonitrile

9.0 (wild-type AR)9.3

(T877A mutant AR)

The optimized lead

compound with high

potency and oral

bioavailability.[1]

Antagonist (13)
(Structure not publicly

available)
(Antagonist activity)

Demonstrates that

small structural

modifications can

switch the activity

from agonistic to

antagonistic.[1]

Pharmacokinetic Properties of ACP-105

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19856921/
https://pubmed.ncbi.nlm.nih.gov/19856921/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Value

Oral Bioavailability Rat 38%

Oral Bioavailability Dog 56%

Half-life Human Hepatocytes 5.0 hours

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of

ACP-105.

1. Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for

a wide range of receptors, including nuclear hormone receptors like the androgen receptor.

Principle: The assay relies on the principle that agonist binding to a transfected receptor can

induce a signaling cascade that leads to cellular proliferation. This proliferative response is

then quantified as a measure of agonist activity.

Cell Line: NIH 3T3 cells are commonly used for this assay.[1]

Methodology:

NIH 3T3 cells are transiently transfected with a plasmid encoding the human androgen

receptor (wild-type or mutant).

The transfected cells are then plated into multi-well plates.

Serial dilutions of the test compounds (e.g., ACP-105 and its analogs) are added to the

wells.

The cells are incubated for a period of several days to allow for agonist-induced cell

growth.
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Cell proliferation is quantified using a suitable method, such as a fluorescent or

luminescent readout that correlates with cell number.

The data is then used to generate dose-response curves and calculate potency values

such as pEC50.

Significance: This assay was crucial for the initial identification of lead compounds from a

high-throughput screen and for quantifying the potency of synthesized analogs during the

optimization of ACP-105.[1]

2. In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method used to assess the androgenic and

antiandrogenic activity of compounds.

Principle: The assay is based on the weight changes of androgen-dependent tissues in

castrated male rats in response to the administration of a test compound.

Animal Model: Immature, castrated male rats.

Methodology:

Pre-pubertal male rats are castrated and allowed to recover.

The animals are then treated with the test compound (e.g., ACP-105) daily for a specified

period (typically 10 days).

For assessing antiandrogenic activity, the test compound is co-administered with a known

androgen like testosterone propionate.

At the end of the treatment period, the animals are euthanized, and specific androgen-

dependent tissues (e.g., ventral prostate, seminal vesicles, levator ani muscle) are

dissected and weighed.

An increase in the weight of these tissues indicates androgenic activity, while a prevention

of testosterone-induced weight gain indicates antiandrogenic activity.
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Significance: This assay was used to demonstrate the in vivo anabolic and androgenic

effects of ACP-105, confirming its activity as a SARM with a favorable profile of potent

anabolic effects on muscle with minimal effects on the prostate.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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